

Application Notes and Protocols for Artificial Bilayer Construction Using DEPE

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Compound of Interest

Compound Name: *Dielaiddoylphosphatidylethanolamine*

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These application notes provide detailed protocols for the construction of artificial lipid bilayers using 1,2-dielaiddoyl-sn-glycero-3-phosphoethanolamine (DEPE). This document covers the formation of giant unilamellar vesicles (GUVs), small unilamellar vesicles (SUVs), supported lipid bilayers (SLBs), and black lipid membranes (BLMs). Quantitative data on the physicochemical properties of DEPE and related phosphatidylethanolamine (PE) bilayers are summarized for comparative analysis.

Introduction to DEPE in Artificial Bilayers

1,2-dielaiddoyl-sn-glycero-3-phosphoethanolamine (DEPE) is a synthetic phospholipid featuring two 18-carbon monounsaturated fatty acid chains in the trans configuration (elaiddic acid). The ethanolamine headgroup and the specific nature of its acyl chains impart distinct physicochemical properties to DEPE, influencing the structure, stability, and phase behavior of artificial lipid bilayers. Phosphatidylethanolamines, in general, have a smaller headgroup compared to phosphatidylcholines (PCs), which can lead to a cone-like molecular shape, inducing negative curvature stress in membranes and a propensity to form non-lamellar phases, such as the inverted hexagonal (HII) phase, under certain conditions.^[1] This characteristic can be harnessed for applications requiring membrane fusion or destabilization.

Quantitative Data Summary

The following tables summarize key quantitative data for DEPE and related phosphatidylethanolamine-containing lipid bilayers to facilitate experimental design and data interpretation.

Table 1: Physicochemical Properties of DEPE and Related Lipids

Property	DEPE	DPPE (di16:0 PE)	DPhPE (diphytanoyl PE)	Reference
Molecular Weight	744.04 g/mol	691.96 g/mol	748.13 g/mol	N/A
Headgroup	Phosphoethanol amine	Phosphoethanol amine	Phosphoethanol amine	N/A
Acyl Chains	2x 18:1 (trans)	2x 16:0	2x 20:0 (branched)	N/A
Gel to Liquid-Crystalline Phase Transition Temperature (T _m)	~38 °C	~63 °C	N/A (fluid at RT)	[2]
Lamellar (L _α) to Inverted Hexagonal (HII) Phase Transition Temperature (T _H)	~66 °C	~123 °C	>50% DPhPE forms non-lamellar structures	[2]
Bilayer Thickness (L _β phase)	~6.4 nm (repeat distance)	~5.1 nm (bilayer thickness)	N/A	[2] [3]
Bilayer Thickness (L _α phase)	5.48 nm (at 38°C) to 5.11 nm (at 66°C)	~4.3 nm	N/A	[2]
Monolayer Thickness	N/A	25.5 ± 0.6 Å	N/A	[3]

Table 2: Stability and Permeability of PE-Containing Bilayers

Parameter	Condition	Value/Observation	Lipid System	Reference
pH Stability	pH < 5.5	Increased leakage and destabilization	PE/Cholesteryl hemisuccinate	[4]
pH 9.5 with Ca ²⁺	Aggregation and destabilization	Pure PE	[5]	
Temperature Stability	Approaching TH	Massive enhancement in leakage rate	PE	[6]
Ion Permeability	Na ⁺ , K ⁺	Generally low for intact bilayers; defects and phase boundaries increase permeability.	General Phospholipid Bilayers	[7]
Water Permeability (Pf)	N/A	Leaflets offer independent and additive resistance.	Asymmetric Planar Bilayers	[8]

Experimental Protocols

Detailed methodologies for constructing various artificial bilayer systems using DEPE are provided below.

Giant Unilamellar Vesicles (GUVs)

GUVs are micron-sized vesicles that are excellent models for whole cells and are amenable to light microscopy techniques. Electroformation is a common and effective method for generating GUVs from neutral or zwitterionic lipids like DEPE.

Materials:

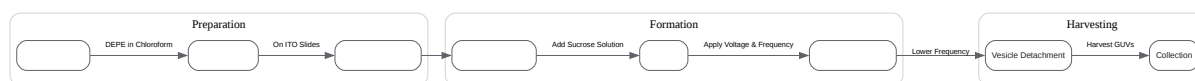
- DEPE lipid
- Chloroform
- Indium Tin Oxide (ITO) coated glass slides
- O-ring or Teflon spacer
- Function generator
- Observation chamber
- Hydration solution (e.g., 200 mM sucrose solution)[9]
- Buffer solution (e.g., HEPES, PBS of low ionic strength)[9]

Procedure:

- Lipid Film Preparation:
 - Dissolve DEPE in chloroform to a final concentration of 1-2 mg/mL.
 - Carefully deposit a small volume (e.g., 10-20 μ L) of the lipid solution onto the conductive side of two ITO slides.
 - Spread the solution evenly to form a thin film.
 - Place the slides in a vacuum desiccator for at least 2 hours to ensure complete removal of the chloroform.
- Assembly of the Electroformation Chamber:
 - Place a Teflon spacer or a grease-sealed O-ring on one of the lipid-coated ITO slides.
 - Fill the chamber with the hydration solution (e.g., 200 mM sucrose).

- Carefully place the second ITO slide on top, with the lipid-coated side facing inwards, avoiding the trapping of air bubbles.
- Electroformation:
 - Connect the ITO slides to a function generator.
 - Apply a sinusoidal AC electric field. A typical protocol involves:[9][10]
 - Frequency: 10 Hz
 - Voltage: 1.0 - 1.5 V (peak-to-peak)
 - Duration: 2 - 4 hours
 - Temperature: Above the T_m of DEPE (e.g., 40-45 °C).
 - After the initial swelling period, it can be beneficial to reduce the frequency to ~4-5 Hz for about 30 minutes to promote vesicle detachment.[9]
- Harvesting and Observation:
 - Gently collect the GUV suspension from the chamber using a wide-bore pipette tip to minimize shear stress.
 - Transfer the GUVs to an observation chamber, which may contain a buffer of a different osmolarity (e.g., glucose or PBS) to enhance contrast for microscopy.

Diagram: GUV Formation by Electroformation Workflow



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Caption: Workflow for GUV formation by the electroformation method.

Small Unilamellar Vesicles (SUVs)

SUVs are typically 20-100 nm in diameter and are useful for applications requiring a high surface-area-to-volume ratio and for the formation of supported lipid bilayers. Extrusion is a common method to produce SUVs with a defined size.

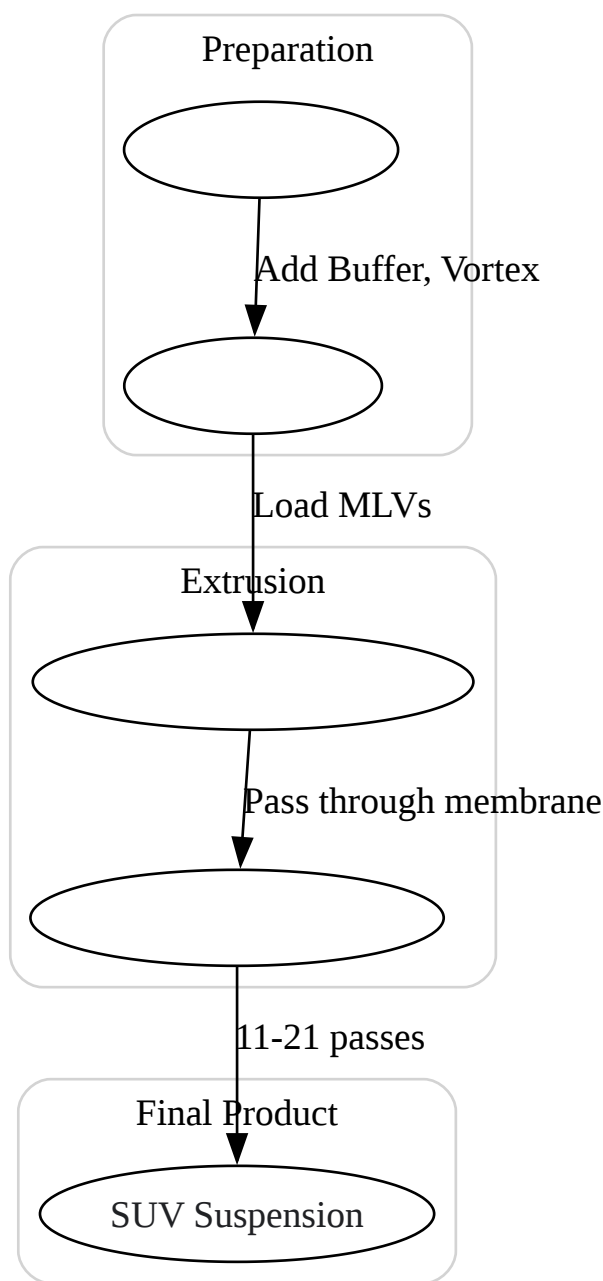
Materials:

- DEPE lipid
- Chloroform
- Hydration buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)[\[11\]](#)
- Mini-extruder apparatus
- Polycarbonate membranes (e.g., 100 nm pore size)
- Syringes (gas-tight)

Procedure:

- Lipid Film Hydration:
 - Prepare a thin film of DEPE in a round-bottom flask or glass vial by dissolving the lipid in chloroform and evaporating the solvent under a stream of nitrogen, followed by vacuum desiccation for at least 2 hours.
 - Add the hydration buffer to the dried lipid film to a final lipid concentration of 5-10 mg/mL. [\[11\]](#)
 - Hydrate the lipid film for at least 1 hour at a temperature above the T_m of DEPE (~40-45 °C). Vortexing intermittently can aid in the formation of multilamellar vesicles (MLVs).
- Extrusion:

- Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.
- Equilibrate the extruder and syringes to a temperature above the T_m of DEPE.
- Load the MLV suspension into one of the syringes.
- Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11-21 times).^[11] This ensures that the final SUV suspension is in the desired syringe.
- The solution should become translucent, indicating the formation of smaller, more uniform vesicles.
- Storage:
 - Store the resulting SUV suspension at 4 °C. For long-term storage, it is advisable to use a buffer containing a bacteriostatic agent or to store under an inert gas to prevent lipid oxidation.



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Caption: Workflow for SLB formation by vesicle fusion.

Black Lipid Membranes (BLMs)

BLMs, also known as bilayer lipid membranes, are freestanding lipid bilayers formed across a small aperture, typically in a Teflon or Delrin partition separating two aqueous compartments. They are widely used for single-channel electrical recordings.

Materials:

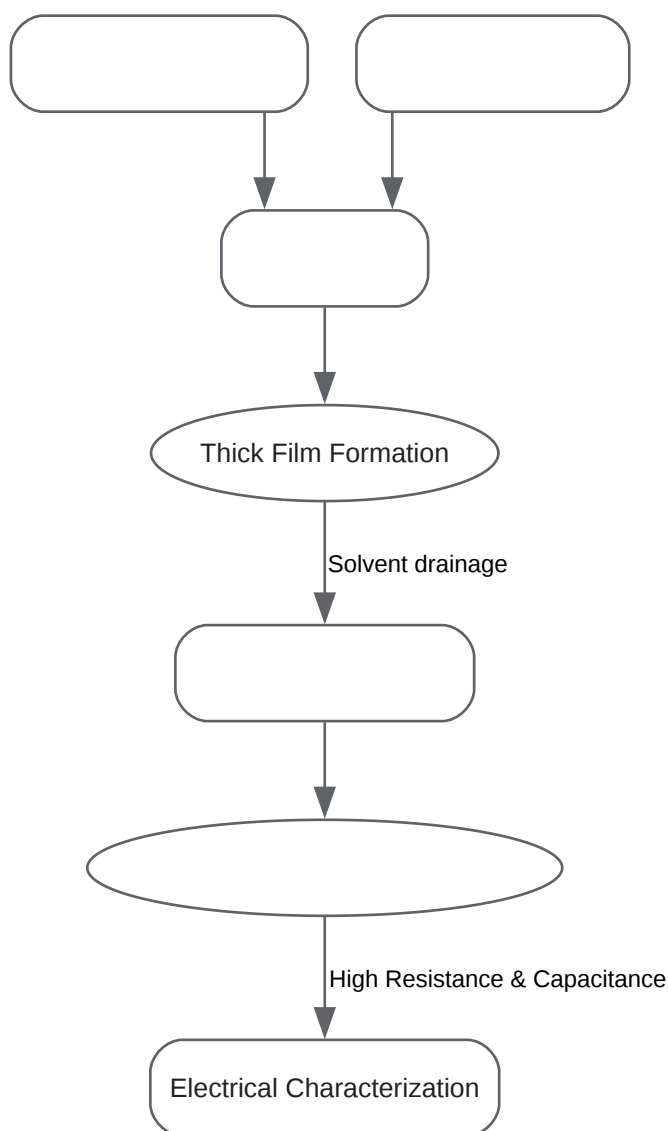
- DEPE lipid
- Organic solvent (e.g., n-decane or a mixture of n-decane and butanol) *[12] Teflon or Delrin cup with a small aperture (100-250 μm diameter)
- Aqueous buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
- Ag/AgCl electrodes
- A small paintbrush or glass rod
- Vibration isolation table
- BLM amplifier for electrical measurements

Procedure:

- Preparation:
 - Dissolve DEPE in the chosen organic solvent to a concentration of 10-25 mg/mL.
 - Assemble the BLM chamber with the Teflon cup separating the two compartments. Fill both compartments with the aqueous buffer solution.
 - Insert the Ag/AgCl electrodes into each compartment.
- Membrane Painting:
 - Pre-treat the aperture by painting a small amount of the lipid solution around it and allowing the solvent to evaporate.
 - Dip a small paintbrush or the tip of a glass rod into the lipid solution.
 - Gently "paint" the lipid solution across the aperture. Initially, a thick film of lipid solution will cover the hole.
- Bilayer Thinning and Formation:

- The lipid film will spontaneously thin as the solvent dissolves into the aqueous phase and drains into the Plateau-Gibbs border (the annulus of lipid solution around the aperture).
- Monitor the thinning process by observing the reflected light from the film. As it thins, interference patterns (Newton's rings) will be visible, and the final bilayer will appear black.
- Simultaneously, monitor the electrical capacitance of the membrane. A stable BLM will have a capacitance of approximately 0.3-0.8 $\mu\text{F}/\text{cm}^2$.
- Electrical Measurements:
 - Once a stable BLM is formed, electrical measurements, such as single-channel recordings, can be performed. The membrane should have a high electrical resistance (in the G Ω range).

Diagram: BLM Formation by Painting Technique Logical Flow



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Caption: Logical flow of BLM formation by the painting technique.

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